molecular formula C8H6Cl2O2 B3025369 2,6-Dichloro-4-methylbenzoic acid CAS No. 99520-05-5

2,6-Dichloro-4-methylbenzoic acid

Cat. No.: B3025369
CAS No.: 99520-05-5
M. Wt: 205.03 g/mol
InChI Key: DYXLOQCLXOMEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance as a Substituted Benzoic Acid Derivative in Organic Synthesis

Substituted benzoic acids are a cornerstone of organic chemistry, serving as versatile precursors and intermediates in the synthesis of more complex molecules. wikipedia.orgchemsrc.com The reactivity of the carboxylic acid group, combined with the influence of substituents on the aromatic ring, allows for a wide range of chemical transformations. wikipedia.org

In the case of 2,6-dichloro-4-methylbenzoic acid, the presence of two electron-withdrawing chlorine atoms at the ortho positions to the carboxylic acid significantly influences its acidity and reactivity. youtube.comlibretexts.org This steric and electronic effect can be strategically exploited in organic synthesis. For instance, it can direct further reactions to specific positions on the benzene (B151609) ring or modify the reactivity of the carboxyl group. wikipedia.org

The synthesis of related compounds, such as 2,6-dichloro-4-methylbenzoyl chloride, highlights the utility of this compound as a starting material. prepchem.com This transformation, achieved by reacting the acid with thionyl chloride, converts the carboxylic acid into a more reactive acyl chloride, which can then participate in a variety of acylation reactions. prepchem.com

Overview of Research Directions and Interdisciplinary Relevance

The unique structural features of this compound make it a molecule of interest in several scientific disciplines. Its derivatives are explored for their potential biological activities, contributing to the field of medicinal chemistry. The core structure can serve as a scaffold for the development of new therapeutic agents.

Furthermore, the study of substituted benzoic acids like this one contributes to a deeper understanding of fundamental chemical principles, such as the transmission of electronic effects through aromatic systems, a concept described by the Hammett equation. wikipedia.org The predictable influence of substituents on reaction rates and equilibria is a critical aspect of physical organic chemistry. wikipedia.org

The interdisciplinary relevance of this compound is underscored by its use as a building block in the creation of a diverse array of chemical entities. Researchers in materials science may utilize such compounds in the design of novel polymers or functional materials. Its classification as a research chemical indicates its role in the ongoing exploration of new chemical space and the development of innovative synthetic methodologies. biosynth.com

Properties

IUPAC Name

2,6-dichloro-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXLOQCLXOMEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Methodologies of 2,6 Dichloro 4 Methylbenzoic Acid

Established Synthetic Routes to 2,6-Dichloro-4-methylbenzoic Acid

The synthesis of this compound can be achieved through several strategic approaches, primarily categorized into oxidative chlorination and multi-step synthetic sequences.

Oxidative Chlorination Approaches

One prominent method for the synthesis of this compound involves the direct oxidative chlorination of 4-methylbenzoic acid (p-toluic acid). google.com This approach is attractive due to the ready availability of the starting material. A patented method describes the use of hydrogen peroxide as the oxidant in the presence of hydrochloric acid and a tungstate (B81510) catalyst. google.com The reaction is typically carried out in a solvent such as dichloroacetic acid. google.com The process involves heating the mixture to facilitate the oxidation and chlorination of the aromatic ring. google.com This method is reported to produce this compound with a purity of over 95% and a yield exceeding 80%. google.com

It is important to note that the direct chlorination of p-toluic acid or its derivatives without a specific directing group or catalyst system can lead to a mixture of products. For instance, the chlorination of 4-methylbenzoyl chloride in the presence of ferric(III) chloride primarily yields 3-chloro-4-methyl benzoyl chloride, with smaller amounts of 2-chloro and dichloro derivatives. stackexchange.com

Multi-step Syntheses involving Halogenation, Functional Group Interconversion, and Purification

Multi-step syntheses offer greater control over the regiochemistry of the final product. These routes often involve a sequence of halogenation, functional group interconversions, and purification steps to achieve the desired this compound.

A common strategy involves the chlorination of a suitable precursor, followed by the introduction or modification of the carboxylic acid functionality. For example, a process for preparing 2,6-dichlorobenzoic acid involves the chlorination of 2,6-dichlorobenzal chloride. google.com While this patent does not specifically describe the synthesis of the 4-methyl derivative, the principles of halogenation and subsequent conversion to the carboxylic acid are relevant.

Synthesis of Key Intermediates for this compound

The synthesis of this compound relies on the availability of key intermediates. 4-Methylbenzoic acid (p-toluic acid) is a primary and readily available starting material for oxidative chlorination routes. google.comwikipedia.org It is an intermediate in the production of terephthalic acid from p-xylene. wikipedia.org

Another relevant intermediate is 4-bromo-2-methylbenzoic acid, which can be used in multi-step syntheses. google.com This compound can undergo esterification, followed by palladium-catalyzed reactions and subsequent halogenation to yield functionalized benzoic acid derivatives. google.com For instance, methyl 4-bromo-2-methylbenzoate can be prepared by the esterification of 4-bromo-2-methylbenzoic acid in methanol (B129727) with a sulfuric acid catalyst. google.com

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in directing the regioselectivity and efficiency of the synthesis of this compound.

In oxidative chlorination approaches, tungstate catalysts, such as potassium tungstate or sodium tungstate, are employed in conjunction with hydrogen peroxide and hydrochloric acid. google.com These catalysts facilitate the in-situ generation of reactive chlorine species and promote the desired chlorination at the positions ortho to the carboxylic acid group.

Lewis acids, such as ferric chloride (FeCl3) and aluminum chloride (AlCl3), are commonly used as catalysts in electrophilic aromatic substitution reactions, including chlorination. stackexchange.comprepchem.com However, their use in the direct chlorination of p-toluic acid can lead to a mixture of isomers, with the 3-chloro derivative often being the major product. stackexchange.com

Palladium catalysts are instrumental in cross-coupling reactions that can be part of multi-step syntheses of benzoic acid derivatives. google.comgoogleapis.com For example, palladium acetate, in combination with phosphine (B1218219) ligands, can be used for C-H arylation and other functionalization reactions of benzoic acids. googleapis.comnih.gov

Regioselectivity and Stereoselectivity in the Functionalization of Benzoic Acid Derivatives

The control of regioselectivity is a paramount challenge in the synthesis of substituted benzoic acids like this compound. The directing effects of the existing substituents on the benzene (B151609) ring govern the position of incoming electrophiles. The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. This interplay of directing effects can lead to complex product mixtures in direct electrophilic substitution reactions.

To achieve specific regioselectivity, chemists often employ directing groups or pre-functionalize the aromatic ring. The use of a strong acid medium and specific catalysts in oxidative chlorination helps to favor the formation of the 2,6-dichloro isomer. google.com

Recent advances in organic synthesis have focused on the development of methods for the regioselective functionalization of aromatic compounds. nih.govnih.gov These methods often utilize transition metal catalysis and directing groups to achieve high levels of control over the position of new functional groups. nih.gov

Process Optimization and Green Chemistry Considerations in Large-Scale Production

For the industrial production of this compound, process optimization and the incorporation of green chemistry principles are crucial for economic viability and environmental sustainability.

From a green chemistry perspective, the use of less hazardous reagents and solvents is a primary goal. The oxidative chlorination method using hydrogen peroxide as the oxidant is advantageous as it produces water as a byproduct. google.com The development of catalytic systems that can operate under milder conditions and with higher turnover numbers is an active area of research.

Furthermore, the design of synthetic routes with fewer steps and the minimization of waste generation are central tenets of green chemistry that are applicable to the large-scale production of this compound. The use of flow chemistry and high-throughput experimentation can aid in the rapid optimization of reaction conditions, leading to more efficient and sustainable processes. beilstein-journals.org

Structural Characterization and Solid State Chemistry of 2,6 Dichloro 4 Methylbenzoic Acid

Crystal Structure Analysis via X-ray Diffraction

The conformation of a molecule describes the spatial arrangement of its atoms. For substituted benzoic acids, a key conformational feature is the dihedral angle between the carboxylic acid group and the benzene (B151609) ring. In the case of 4-methyl-2-(2-methylanilino)benzoic acid, which also possesses a substituted benzoic acid core, the molecule is twisted, with a significant dihedral angle of 50.86 (5)° between the aromatic rings due to steric repulsion. iucr.org This suggests that the chlorine atoms at the 2 and 6 positions in 2,6-dichloro-4-methylbenzoic acid would likely induce a similar twisted conformation of the carboxylic acid group relative to the benzene ring.

The solid-state structure of substituted benzoic acids is heavily influenced by a network of non-covalent interactions.

Hydrogen Bonding: A characteristic feature of benzoic acids is the formation of hydrogen-bonded dimers, where two molecules are linked by pairwise O-H···O hydrogen bonds between their carboxylic acid groups. iucr.org This is a robust supramolecular synthon that is expected to be a primary organizing force in the crystal structure of this compound. In some cases, intramolecular hydrogen bonds, such as N-H···O, are also observed, which can further stabilize the molecular conformation. iucr.org

Halogen Bonding: The presence of chlorine atoms in this compound introduces the possibility of halogen bonding, a directional interaction between a halogen atom and a Lewis base. While not explicitly detailed for this specific molecule in the search results, halogen bonding is a recognized force in the crystal engineering of halogenated organic compounds.

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. In co-crystals of 6-methylquinoline (B44275) with chloro- and nitro-substituted benzoic acids, π-π interactions with centroid-centroid distances ranging from 3.5745 (6) to 3.9401 (6) Å are observed, contributing to the formation of column and layer structures. iucr.org It is plausible that similar π-π stacking interactions play a role in the crystal packing of this compound.

Polymorphism Studies of this compound and Related Analogs

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is critical in the pharmaceutical and materials sciences as different polymorphs can exhibit distinct physical properties.

Research on 2-((2,6-dichlorophenyl)amino)benzoic acid, an analog of this compound, has revealed the existence of at least two polymorphs and one cocrystal salt. rsc.org The polymorphism in this system is attributed to the conformational flexibility of the molecule. rsc.org Similarly, o-toluic acid is known to be polymorphic, with at least three different forms identified. rsc.orgpsu.edu These findings suggest that this compound may also exhibit polymorphism, driven by the subtle energetic balance between different possible molecular conformations and packing arrangements.

Co-crystallization and Salt Formation in Substituted Benzoic Acids

Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining two or more different molecules in a single crystal lattice.

The formation of a 1:1 co-crystal between o-toluic acid and o-chlorobenzoic acid, where the chlorine atom and methyl group are disordered, demonstrates the principle of chloro/methyl structural similarity in promoting co-crystal formation. rsc.orgpsu.edu Furthermore, studies with various substituted benzoic acids have shown that they can form co-crystals and salts with other molecules, such as 6-methylquinoline, through hydrogen bonding. iucr.org The formation of these multi-component crystals is often driven by the robust carboxylic acid-pyridine or carboxylic acid-amide hydrogen bond synthons. nih.gov Given these precedents, this compound is a viable candidate for forming co-crystals and salts with a variety of co-formers.

Computational Chemistry for Structural Prediction and Validation

Computational chemistry provides powerful tools for investigating and predicting the structural and electronic properties of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and other spectroscopic properties.

Studies on related halogenated and methylated aromatic compounds have demonstrated the utility of DFT calculations. For instance, in the study of 2,6-dichloro-4-fluoro phenol, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to optimize the molecular geometry and compute Mulliken charge distributions. semanticscholar.orgresearchgate.netkarazin.ua Similarly, DFT has been employed to study the interaction of 2,6-dichloro-3-methyl-1,4-benzoquinone with graphene, revealing insights into adsorption energies and electronic properties. scielo.br For larger systems, such as 2-, 4-, and 6-methylquinoline, DFT and Hartree-Fock (HF) methods have been used to calculate and assign vibrational spectra. researchgate.net These examples underscore the capability of DFT to provide detailed electronic and structural information that complements experimental findings for this compound.

Advanced Spectroscopic Characterization of 2,6 Dichloro 4 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

A detailed structural elucidation of 2,6-dichloro-4-methylbenzoic acid using ¹H and ¹³C NMR spectroscopy is currently not possible due to the absence of publicly available experimental data. Information regarding chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities, which are fundamental for assigning the specific protons and carbons within the molecule, has not been found in a review of scientific databases and literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational States

Similarly, a comprehensive analysis of the functional groups and potential conformational states of this compound through vibrational spectroscopy is hampered by the lack of available data. No public records of its infrared (IR) or Raman spectra, which would provide insights into the vibrational modes of its carboxylic acid, aromatic ring, and carbon-chlorine bonds, could be located. While a synthetic preparation document for the related compound, 2,6-dichloro-4-methylbenzoyl chloride, notes an IR peak at 1785 cm⁻¹ for the acid chloride, this does not provide information on the parent carboxylic acid.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

An analysis of the molecular mass and fragmentation pattern of this compound via mass spectrometry cannot be conducted at this time. Publicly accessible mass spectra, which would confirm the compound's molecular weight and provide evidence of its fragmentation pathways under ionization, are not available. This information is crucial for confirming the compound's identity and understanding its stability.

Chemical Reactivity and Derivatization Strategies for 2,6 Dichloro 4 Methylbenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Esterification of 2,6-dichloro-4-methylbenzoic acid can be achieved through several methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

Another effective method for esterification involves the conversion of the carboxylic acid to its more reactive acid chloride derivative. This can be accomplished by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comgoogle.com The resulting 2,6-dichloro-4-methylbenzoyl chloride can then readily react with an alcohol to form the corresponding ester with high yield. For instance, the reaction of this compound with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) yields 2,6-dichloro-4-methylbenzoyl chloride, which can be subsequently used for esterification. prepchem.com

A patent describes a process where p-methylbenzoic acid is first esterified with tert-butanol (B103910) to protect the carboxylic acid and increase steric hindrance before chlorination to produce 3,5-dichloro-4-methylbenzoic acid. google.com This esterification step is crucial for controlling the regioselectivity of the subsequent chlorination reaction. google.com

Table 1: Esterification of this compound

Reactant Reagent(s) Product Notes
This compound Alcohol, Acid Catalyst (e.g., H₂SO₄) Corresponding Ester Fischer Esterification, equilibrium reaction. masterorganicchemistry.com

The carboxylic acid functionality of this compound can be converted into amides through reaction with amines. Similar to esterification, this transformation is often facilitated by first converting the carboxylic acid to its more reactive acyl chloride. The resulting 2,6-dichloro-4-methylbenzoyl chloride reacts readily with primary or secondary amines to yield the corresponding amides.

In the context of peptide synthesis, this compound can be coupled with amino acids or peptide fragments. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to facilitate the formation of the amide bond. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of the amino acid or peptide.

Decarboxylation, the removal of the carboxyl group, from aromatic carboxylic acids like this compound generally requires harsh conditions. nist.gov However, the reaction can be promoted under specific circumstances. For instance, studies on various benzoic acid derivatives have shown that decarboxylation rates can be significant at high temperatures (e.g., 400 °C). nist.gov The presence of activating groups, such as a hydroxyl group in the ortho or para position, can dramatically increase the rate of decarboxylation. nist.gov

More recent methods have explored catalytic decarboxylation under milder conditions. For example, copper-catalyzed decarboxylative hydroxylation of benzoic acids has been reported, proceeding at a relatively low temperature of 35 °C. nih.gov This method involves a radical decarboxylation through a ligand-to-metal charge transfer in copper carboxylates. nih.gov While not specifically documented for this compound, these modern catalytic systems represent potential pathways for its decarboxylation. Additionally, certain decarboxylation reactions are known to be catalyzed by copper and its salts, or can occur in dipolar aprotic solvents at elevated temperatures. epo.orggoogleapis.com

Reactions of the Methyl Group

The methyl group on the aromatic ring of this compound is also a site for various chemical modifications, allowing for further derivatization.

The methyl group of toluene (B28343) and its derivatives can be oxidized to an aldehyde or a carboxylic acid. organic-chemistry.org A common laboratory method for oxidizing a benzylic methyl group to a carboxylic acid is the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. google.com For instance, a patented method describes the oxidation of 2-chloro-4-methylsulfonyltoluene to 2-chloro-4-methylsulfonylbenzoic acid using nitric acid at high temperatures. google.com

Controlled oxidation to the aldehyde stage can be more challenging but can be achieved using specific reagents. The oxidation of substituted toluenes to the corresponding benzoic acids can also be accomplished using molecular oxygen in the presence of catalysts like cobalt salts and a radical initiator. organic-chemistry.org

Halogenation of the methyl group, typically through free radical substitution, provides a versatile handle for further functionalization. This reaction is usually initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). The reaction of a methylarene with chlorine or bromine under these conditions can lead to the substitution of one, two, or all three hydrogen atoms of the methyl group. libretexts.org

For example, a process for the synthesis of 2,4-dichlorobenzyl chloride involves the chlorination of 2,4-dichloro-methylbenzene in the presence of AIBN and chlorine gas. A similar strategy could be applied to this compound to produce 2,6-dichloro-4-(chloromethyl)benzoic acid. This chlorinated derivative can then serve as a precursor for a variety of other functional groups through nucleophilic substitution reactions. For instance, a patent describes the synthesis of 4-chloromethyl benzoic acid chlorides from 4-methyl benzoic acids via chlorination of the methyl group. google.com

Table 2: Derivatization Reactions of the Methyl Group

Reaction Reagent(s) Product Notes
Oxidation Potassium Permanganate (KMnO₄) or Nitric Acid 2,6-Dichlorobenzene-1,4-dicarboxylic acid Strong oxidation conditions. google.com
Oxidation Molecular Oxygen, Cobalt Catalyst, Radical Initiator 2,6-Dichlorobenzene-1,4-dicarboxylic acid Catalytic aerobic oxidation. organic-chemistry.org
Halogenation Chlorine (Cl₂) or Bromine (Br₂), UV light or AIBN 2,6-Dichloro-4-(halomethyl)benzoic acid Free radical substitution. libretexts.org

Reactions at the Aromatic Ring

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is challenging due to the presence of two deactivating chloro substituents and a deactivating carboxylic acid group. However, the activating methyl group at the para position can facilitate reactions under specific conditions. The substitution pattern is directed by the combined influence of all substituents.

Detailed research findings on the direct electrophilic aromatic substitution of this compound are not extensively reported. However, studies on analogous compounds such as 2,6-dichlorotoluene (B125461) and 2,6-dichlorobenzoic acid provide valuable insights into the expected reactivity.

For instance, the nitration of 2,6-dichlorotoluene has been shown to yield 2,6-dichloro-3-nitrotoluene. In a documented procedure, 2,6-dichlorotoluene is dissolved in dichloroethane, and 98% nitric acid is added dropwise at 30°C. The reaction mixture is then refluxed to achieve the final product. google.com This suggests that the position between the two chlorine atoms is susceptible to electrophilic attack.

Another relevant example is the nitration of 2,6-dichlorobenzoic acid. In one synthetic method, 2,6-dichlorobenzoic acid is treated with a mixed acid of fuming nitric acid and concentrated sulfuric acid at room temperature to produce 2,6-dichloro-3-nitrobenzoic acid with high purity and yield. patsnap.com

Based on these findings with closely related structures, it can be inferred that electrophilic substitution on this compound would likely occur at the 3-position, which is ortho to the methyl group and meta to the carboxylic acid and one of the chlorine atoms.

ReactionReactantReagents and ConditionsMajor ProductYieldReference
Nitration2,6-Dichlorotoluene98% Nitric acid, Dichloroethane, 30°C then reflux2,6-Dichloro-3-nitrotolueneNot Reported google.com
Nitration2,6-Dichlorobenzoic acid95% Fuming nitric acid, 92% Concentrated sulfuric acid, Dichloromethane, 0-10°C2,6-Dichloro-3-nitrobenzoic acid94.5% patsnap.com

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the carboxylic acid group is an electron-withdrawing group. However, its deactivating effect is primarily meta-directing.

The chlorine atoms in this compound are potential leaving groups for SNAr reactions. The presence of the electron-withdrawing carboxylic acid group, along with the other chloro substituent, enhances the electrophilicity of the carbon atoms to which the chlorines are attached, making them susceptible to nucleophilic attack.

For this compound, it is anticipated that strong nucleophiles, such as amines or alkoxides, under forcing conditions (high temperature and/or pressure), could displace one or both of the chlorine atoms. The regioselectivity of such a reaction would be influenced by the electronic environment and steric hindrance around the two chloro-substituted carbons.

Reaction TypePotential ReactantPotential NucleophileExpected Product(s)General Conditions
SNArThis compoundAmines (e.g., R-NH2)2-Amino-6-chloro-4-methylbenzoic acid and/or 2,6-diamino-4-methylbenzoic acidHigh temperature, high pressure, presence of a base
SNArThis compoundAlkoxides (e.g., R-O-)2-Alkoxy-6-chloro-4-methylbenzoic acid and/or 2,6-dialkoxy-4-methylbenzoic acidHigh temperature, corresponding alcohol as solvent

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically for the key transformations of this compound are scarce in the public domain. However, the mechanisms can be inferred from the well-established principles of electrophilic and nucleophilic aromatic substitution reactions, taking into account the specific substituents of the molecule.

For electrophilic aromatic substitution , such as the nitration to form 3-nitro-2,6-dichloro-4-methylbenzoic acid, the reaction would proceed via the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. The electrophile (e.g., NO₂⁺) would preferentially attack the 3-position. This position is activated by the ortho-directing methyl group and is the least deactivated position relative to the meta-directing carboxylic acid group. The stability of the resulting arenium ion would be influenced by the delocalization of the positive charge across the aromatic ring and the electronic effects of the substituents.

In the case of nucleophilic aromatic substitution , the reaction would likely follow an addition-elimination mechanism. A nucleophile would attack one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate would be delocalized over the aromatic ring and stabilized by the electron-withdrawing carboxylic acid group and the remaining chlorine atom. In a subsequent, typically fast step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substitution product. The rate-determining step is generally the formation of the Meisenheimer complex.

Advanced Applications and Role As a Research Building Block

Precursor in Agrochemical Synthesis Research

In the field of agrochemical research, halogenated aromatic compounds are fundamental intermediates for creating active ingredients in pesticides and fungicides. While direct synthesis pathways for specific commercial fungicides like Zoxamide from 2,6-Dichloro-4-methylbenzoic acid are not prominently documented in publicly available research, the structural motifs present in this acid are relevant to agrochemical design. For instance, related compounds such as dichlorotoluenes are known to be precursors in the synthesis of agricultural chemicals. The degradation pathways of dichlorotoluenes are a subject of study, indicating their use and environmental presence. researchgate.net

The utility of similar halogenated benzoic acids is well-established. For example, 2,4-Dichloro-5-Fluorobenzoic acid is recognized as a crucial intermediate in the formulation of crop protection products, including effective herbicides and pesticides. precedenceresearch.com This highlights the general importance of the dichlorinated benzoic acid framework in developing new agrochemicals. Research into compounds like this compound is driven by the continuous need for new active ingredients with improved efficacy and specific modes of action to manage crop diseases and pests.

The synthesis of related compounds for agrochemical use often involves multi-step processes where the specific arrangement of substituents is key. For example, the preparation of 4-bromoacetyl-2-methyl benzoic acid methyl ester, an intermediate for the insecticide Fluralaner, underscores the modular approach used in synthesizing complex agrochemicals from simpler benzoic acid derivatives. google.com

Intermediate in Pharmaceutical Synthesis and Drug Discovery Research

This compound is recognized as a valuable intermediate in the realm of pharmaceutical synthesis and drug discovery. biosynth.com Its availability as a high-purity reference standard facilitates its use in pharmaceutical testing and research. biosynth.com The dichloro-substitution pattern can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, making it an interesting scaffold for medicinal chemists.

Halogenated benzoic acids are integral to the synthesis of a wide array of pharmaceutical compounds. The chlorine atoms can serve as handles for further chemical modification or can be retained in the final structure to enhance biological activity. M-Toluic acid, a related methylbenzoic acid, is a versatile intermediate in the production of active pharmaceutical ingredients (APIs). cphi-online.com Similarly, this compound provides a unique starting point for creating new chemical entities.

While specific drugs derived directly from this compound are not widely reported, the broader class of substituted benzoic acids is fundamental to drug discovery. Research often involves creating libraries of compounds based on a core scaffold like this acid to screen for biological activity against various therapeutic targets.

Role in the Synthesis of Functional Materials (e.g., dyes, pigments in chemical research)

In the field of materials science, aromatic carboxylic acids are often used as precursors for functional materials such as dyes and pigments. The structure of this compound, with its potential for derivatization, suggests its applicability in this area, although specific examples are not prevalent in current literature.

However, the utility of related benzoic acid derivatives is well-documented. For instance, 2,4,6-Trimethylbenzoic acid is known to be an intermediate in the synthesis of dyes and photoinitiators. chemicalbook.com Furthermore, azo dyes, a significant class of colorants, have been synthesized using derivatives of toluic acid (methylbenzoic acid), such as 3-amino-4-methyl-benzoic acid. rasayanjournal.co.in These examples demonstrate the potential for benzoic acid structures to be incorporated into larger, conjugated systems that exhibit color. The electronic properties conferred by the chloro and methyl substituents on the this compound ring could be exploited in the design of new functional dyes with specific absorption and emission characteristics for advanced applications.

Design and Synthesis of Novel Molecular Scaffolds Incorporating the 2,6-Dichloro-4-methylbenzoyl Moiety

The 2,6-dichloro-4-methylbenzoyl group, derived from its parent acid, represents a valuable moiety for the construction of novel and complex molecular scaffolds. In chemical synthesis, the carboxylic acid can be readily converted to a more reactive acyl chloride, which can then be used in a variety of coupling reactions to build larger molecular architectures. prepchem.com

The table below summarizes the key reactive site of this compound and its potential transformations for creating new molecular structures.

Reactive GroupPotential TransformationResulting StructureApplication in Scaffold Synthesis
Carboxylic AcidConversion to Acyl Chloride2,6-dichloro-4-methylbenzoyl chlorideAcylating agent for Friedel-Crafts reactions, esterifications, and amidations to form new C-C, C-O, and C-N bonds.
Aromatic RingElectrophilic Aromatic SubstitutionFurther substituted benzene (B151609) ringIntroduction of additional functional groups to modulate properties, although sterically hindered by ortho-chloro groups.
Chloro SubstituentsNucleophilic Aromatic SubstitutionReplacement of chlorine with other groupsPotential for late-stage functionalization, though conditions may be harsh due to deactivating effect of the carboxyl group.

This strategic approach to synthesis allows chemists to design and construct a diverse range of molecules with tailored properties, starting from the foundational 2,6-dichloro-4-methylbenzoyl structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dichloro-4-methylbenzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common synthesis route involves reacting 3,5-dichlorotoluene with p-chlorobenzoyl chloride using BuLi in THF or treating this compound (XV) with thionyl chloride (SOCl₂) in refluxing DMF to form an intermediate (XVI). Subsequent bromination with N-bromosuccinimide (NBS) and dibenzoyl peroxide in benzene introduces functional groups . Optimization includes controlling reaction temperature (e.g., reflux conditions), stoichiometric ratios of reagents, and purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential. Key spectral features include:

  • ¹H NMR : Aromatic proton signals in the δ 7.2–8.0 ppm range and methyl group protons (δ ~2.5 ppm) .
  • IR : Stretching vibrations for carboxylic acid (-COOH, ~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 219.0 g/mol for C₈H₆Cl₂O₂) .

Q. How can researchers rigorously assess the purity of this compound, and what analytical methods are most reliable?

  • Methodological Answer :

  • Melting Point Analysis : Compare observed melting points (>300°C for related benzoic acid derivatives) with literature values .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to quantify impurities .
  • Elemental Analysis : Verify %C, %H, and %Cl against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound, and how can reaction mechanisms be validated?

  • Methodological Answer : Bromination at the methyl group can be achieved using NBS under radical initiation (e.g., dibenzoyl peroxide in benzene). Regioselectivity is influenced by steric and electronic factors, validated via substituent-directed ab initio calculations (e.g., DFT studies). Kinetic isotope effects or trapping intermediates (e.g., EPR for radical pathways) provide mechanistic insights .

Q. How do structural modifications (e.g., halogen substitution) alter the physicochemical properties of this compound, and what experimental approaches quantify these changes?

  • Methodological Answer :

  • Solubility Studies : Compare solubility in polar vs. non-polar solvents (e.g., DMSO vs. hexane) using gravimetric analysis .
  • Thermogravimetric Analysis (TGA) : Measure thermal stability and decomposition pathways under nitrogen atmosphere .
  • X-ray Crystallography : Resolve crystal packing effects of chloro vs. methyl substituents on lattice energy .

Q. What methodologies resolve contradictions in reported reaction outcomes for derivatives of this compound (e.g., conflicting yields or regiochemistry)?

  • Methodological Answer :

  • Controlled Replication : Reproduce reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .
  • Cross-Validation with Multiple Techniques : Combine GC-MS, NMR, and X-ray data to confirm product identity .
  • Meta-Analysis of Literature : Compare synthetic protocols (e.g., catalyst choice, solvent polarity) to identify critical variables .

Key Notes

  • Avoid using commercial suppliers (e.g., BenchChem) for purity data; rely on peer-reviewed sources like PubChem or CAS Common Chemistry .
  • For mechanistic studies, integrate computational tools (e.g., Gaussian for DFT) with experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.